molecular formula C20H24ClNO2 B13777052 4,4-Diphenyl-1-morpholino-2-butanone hydrochloride CAS No. 973-36-4

4,4-Diphenyl-1-morpholino-2-butanone hydrochloride

Cat. No.: B13777052
CAS No.: 973-36-4
M. Wt: 345.9 g/mol
InChI Key: TUAKBUWSPAHSER-UHFFFAOYSA-N
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Description

4,4-Diphenyl-1-morpholino-2-butanone hydrochloride is a chemical compound with the molecular formula C20H24ClNO2. It is known for its unique structure, which includes a morpholine ring and two phenyl groups attached to a butanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diphenyl-1-morpholino-2-butanone hydrochloride typically involves the reaction of morpholine with 4,4-diphenyl-2-butanone under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid used to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4,4-Diphenyl-1-morpholino-2-butanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Diphenyl-1-morpholino-2-butanone hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Diphenyl-1-morpholino-2-butanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    4,4-Diphenyl-1-morpholino-2-butanone: Similar structure but without the hydrochloride salt.

    4,4-Diphenyl-1-piperidino-2-butanone: Contains a piperidine ring instead of a morpholine ring.

    4,4-Diphenyl-1-pyrrolidino-2-butanone: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

4,4-Diphenyl-1-morpholino-2-butanone hydrochloride is unique due to its specific combination of a morpholine ring and two phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

CAS No.

973-36-4

Molecular Formula

C20H24ClNO2

Molecular Weight

345.9 g/mol

IUPAC Name

1-morpholin-4-ium-4-yl-4,4-diphenylbutan-2-one;chloride

InChI

InChI=1S/C20H23NO2.ClH/c22-19(16-21-11-13-23-14-12-21)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-10,20H,11-16H2;1H

InChI Key

TUAKBUWSPAHSER-UHFFFAOYSA-N

Canonical SMILES

C1COCC[NH+]1CC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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